3-(Trifluoromethyl)pyridine-4-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)pyridine-4-sulfonyl fluoride is a fluorinated organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties. The presence of both trifluoromethyl and sulfonyl fluoride groups in its structure imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)pyridine-4-sulfonyl fluoride typically involves the trifluoromethylation of pyridine derivatives. One common method is the reaction of 4-iodopyridine with trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of a base like triethylamine . This reaction proceeds under mild conditions and yields the desired trifluoromethylated product.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of vapor-phase reactors, which include a catalyst fluidized-bed phase, allows for the fluorination process to proceed smoothly and reduces overall production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Trifluoromethyl)pyridine-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are frequently used.
Major Products Formed:
Sulfonamide Derivatives: Formed through substitution with amines.
Sulfonate Esters: Formed through substitution with alcohols.
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)pyridine-4-sulfonyl fluoride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 3-(Trifluoromethyl)pyridine-4-sulfonyl fluoride exerts its effects is primarily through the reactivity of its sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to enzyme inhibition or protein modification . The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological targets .
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the sulfonyl fluoride group, resulting in different reactivity and applications.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains both fluorine and trifluoromethyl groups, used in similar applications but with distinct chemical properties.
Uniqueness: 3-(Trifluoromethyl)pyridine-4-sulfonyl fluoride is unique due to the combination of its trifluoromethyl and sulfonyl fluoride groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring selective reactivity and high stability .
Eigenschaften
Molekularformel |
C6H3F4NO2S |
---|---|
Molekulargewicht |
229.15 g/mol |
IUPAC-Name |
3-(trifluoromethyl)pyridine-4-sulfonyl fluoride |
InChI |
InChI=1S/C6H3F4NO2S/c7-6(8,9)4-3-11-2-1-5(4)14(10,12)13/h1-3H |
InChI-Schlüssel |
PMRKMORROGRWNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1S(=O)(=O)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.